

Technical Support Center: Identification of the Direct Molecular Target of CCI-007

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Compound of Interest

Compound Name: CCI-007

Cat. No.: B15581100

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification of the direct molecular target of **CCI-007**.

Frequently Asked Questions (FAQs)

Q1: What is **CCI-007** and what is its known biological activity?

A1: **CCI-007** is a novel small molecule that has demonstrated selective cytotoxic activity against a subset of leukemia cell lines with Mixed Lineage Leukemia (MLL) gene rearrangements, as well as those with CALM-AF10 and SET-NUP214 fusions.^{[1][2][3]} It induces rapid caspase-dependent apoptosis and modulates the expression of key MLL target genes, including HOXA9, MEIS1, CMYC, and BCL2.^{[1][2][3][4]} While its downstream effects are documented, its direct molecular target remains to be definitively identified.

Q2: What are the primary strategies for identifying the direct molecular target of a small molecule like **CCI-007**?

A2: The main approaches for target deconvolution of small molecules fall into three categories: affinity-based methods, biophysical methods, and genetic approaches.^{[5][6][7]}

- **Affinity-Based Proteomics:** This involves using a modified version of the small molecule to "pull down" its binding partners from a cell lysate.^{[5][8][9]}

- **Biophysical Methods (Label-Free):** Techniques like Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) assess target engagement by measuring changes in protein stability upon compound binding.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Genetic Approaches:** Methods like CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway.[\[6\]](#)[\[7\]](#)

Q3: I am not seeing any protein pull-down with my affinity-based proteomics experiment for **CCI-007**. What could be the problem?

A3: Several factors could contribute to a failed affinity pull-down experiment. Consider the following troubleshooting steps:

- **Ineffective Affinity Probe:** The linker or tag added to **CCI-007** may be sterically hindering its interaction with the target protein. Synthesize probes with different linker lengths and attachment points.
- **Low Abundance Target:** The target protein may be expressed at very low levels in your chosen cell line. Consider using a cell line known to be highly sensitive to **CCI-007** and perform enrichment steps for specific cellular compartments (e.g., nuclear, membrane).
- **Weak or Transient Binding:** The interaction between **CCI-007** and its target might be weak or have a fast off-rate. Optimize binding conditions (e.g., incubation time, temperature) and consider cross-linking strategies.
- **Non-specific Binding:** High background can mask the signal from the true target. Increase the stringency of your wash steps and use appropriate blocking agents.

Q4: My CETSA results for **CCI-007** are inconclusive. How can I improve the assay?

A4: Inconclusive CETSA results often stem from suboptimal assay conditions. Here are some troubleshooting tips:

- **Inappropriate Temperature Range:** The chosen temperature range may not be suitable for observing the thermal stabilization of the target protein. Perform a preliminary experiment with a broad temperature gradient to identify the optimal range for your target.[\[15\]](#)

- **Insufficient Compound Concentration:** The concentration of **CCI-007** used may not be sufficient to saturate the target protein. Perform a dose-response experiment to determine the optimal concentration.[\[11\]](#)
- **Cell Permeability Issues:** If using intact cells, ensure that **CCI-007** can effectively penetrate the cell membrane and reach its target. Consider using a lysate-based CETSA to bypass this issue.[\[16\]](#)
- **Protein Abundance and Antibody Quality:** The target protein may be of low abundance, or the antibody used for detection in the Western blot may have low sensitivity or specificity. Ensure you have a validated antibody and consider using more sensitive detection methods.

Q5: The DARTS assay with **CCI-007** did not show any change in protease resistance for my candidate protein. What should I do?

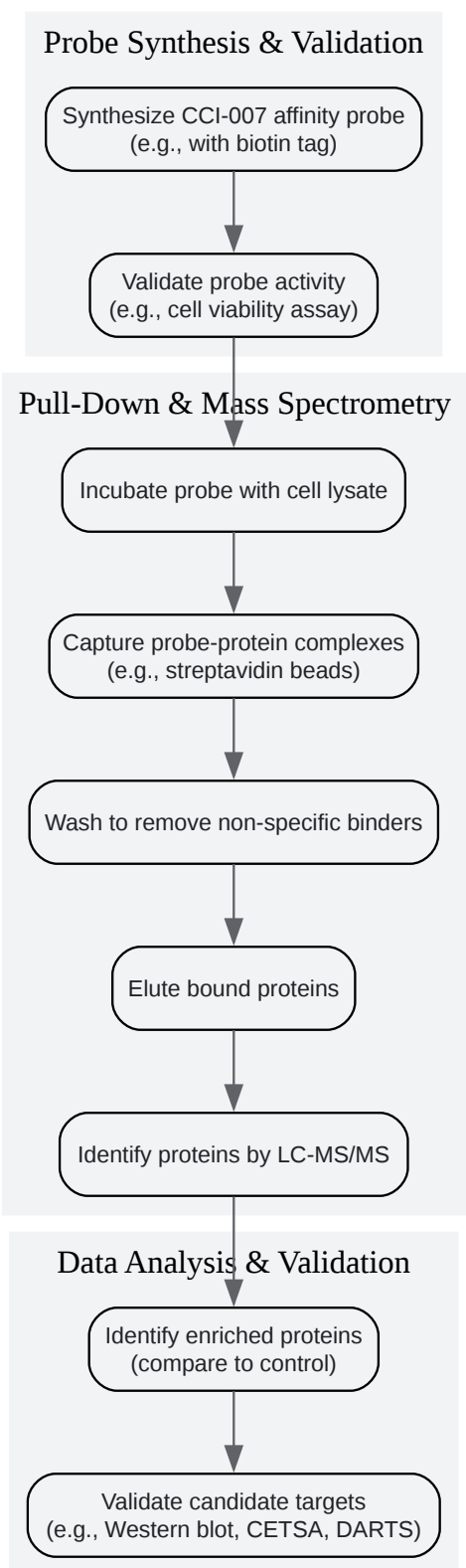
A5: A lack of change in protease resistance in a DARTS experiment can be due to several reasons:

- **Suboptimal Protease Concentration:** The concentration of the protease may be too high, leading to complete digestion of the protein even when bound to **CCI-007**, or too low, resulting in insufficient digestion in the control group. Perform a protease titration to find the optimal concentration that yields partial digestion.[\[10\]](#)
- **Weak Ligand Binding:** For weakly binding compounds, the stabilization effect might be minimal. Try increasing the concentration of **CCI-007** or the incubation time.[\[10\]](#)
- **Binding Site Accessibility:** The binding of **CCI-007** may not significantly alter the conformation of the protein in a way that protects it from the specific protease being used. Try a different protease with different cleavage site specificity.

Experimental Protocols & Data

Affinity-Based Proteomics Workflow

This protocol outlines a general workflow for identifying protein targets of **CCI-007** using an affinity-based approach.



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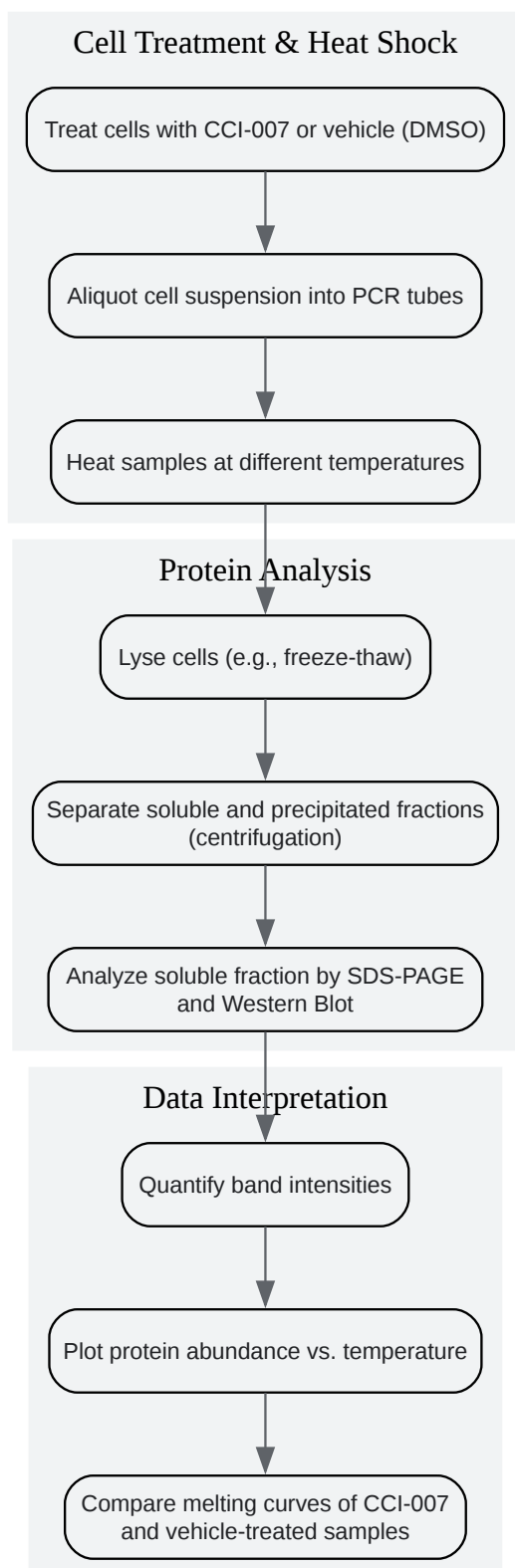
Affinity-Based Proteomics Workflow

Methodology:

- **Probe Synthesis:** Synthesize a derivative of **CCI-007** with an affinity tag (e.g., biotin) attached via a linker.
- **Probe Validation:** Confirm that the tagged **CCI-007** retains its biological activity (e.g., cytotoxicity in sensitive cell lines).
- **Cell Lysis:** Prepare a whole-cell lysate from a **CCI-007**-sensitive cell line.
- **Incubation:** Incubate the cell lysate with the biotinylated **CCI-007** probe or a control (biotin alone).
- **Capture:** Add streptavidin-coated beads to the lysate to capture the probe and any bound proteins.
- **Washing:** Wash the beads extensively to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads.
- **Protein Identification:** Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Compare the proteins identified from the **CCI-007** probe sample to the control to identify specifically enriched proteins.
- **Validation:** Validate candidate target proteins using orthogonal methods like Western blotting, CETSA, or DARTS.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method for verifying target engagement in a cellular context.^[11] The principle is based on the ligand-induced thermal stabilization of the target protein.^{[11][15]}



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Cellular Thermal Shift Assay (CETSA) Workflow

Methodology:

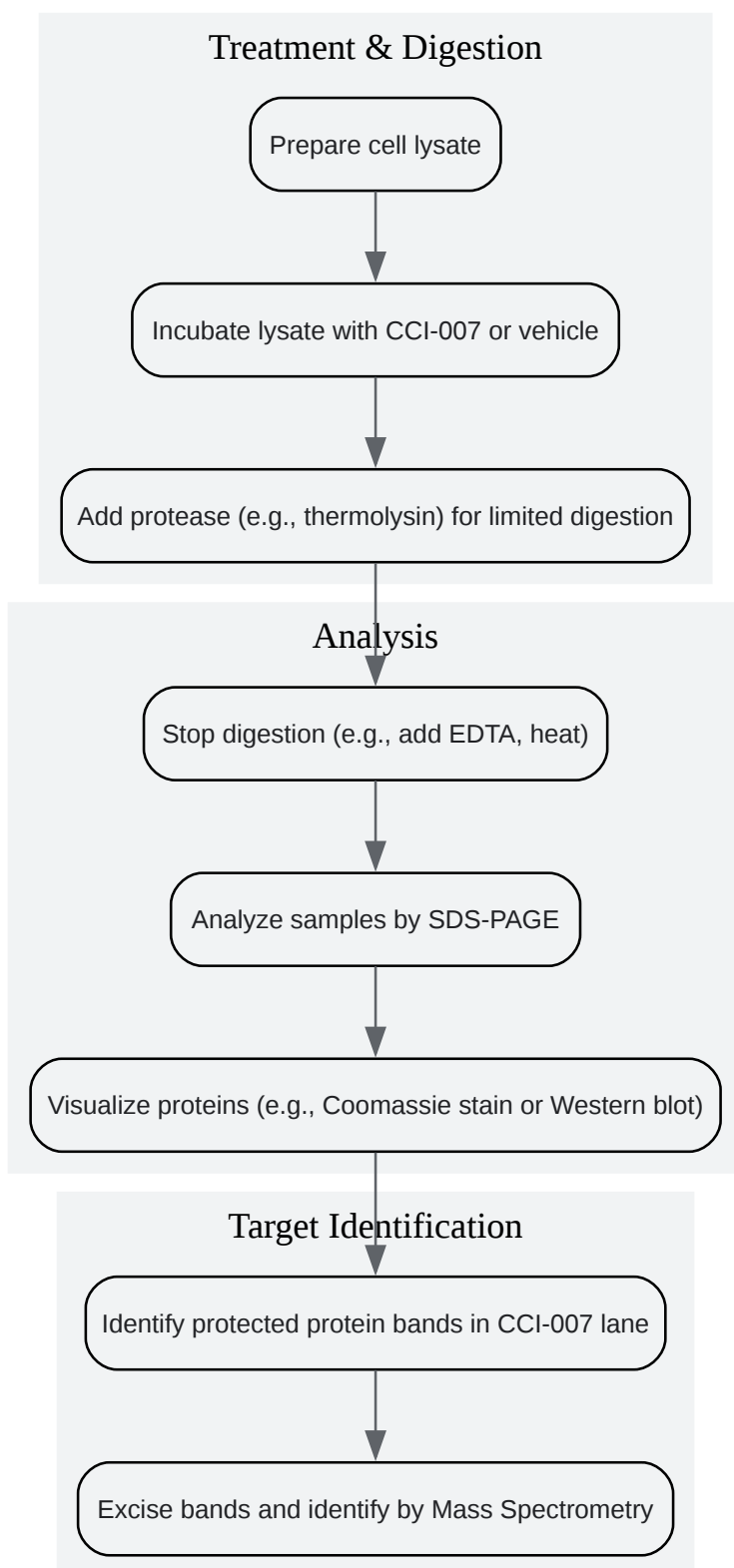
- Cell Treatment: Treat intact cells with **CCI-007** or a vehicle control (e.g., DMSO) for a specified time.
- Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[\[15\]](#)
- Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
- Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
- Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the putative target protein.[\[11\]](#)
- Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of **CCI-007** indicates target engagement.[\[11\]](#)

Parameter	Vehicle Control (DMSO)	CCI-007 (10 μ M)
Apparent T _m (°C)	52.5	58.2
Δ T _m (°C)	-	+5.7

Table 1: Example CETSA Data for a Candidate Target of CCI-007. An increase in the apparent melting temperature (T_m) upon CCI-007 treatment suggests direct binding and stabilization of the protein.

Drug Affinity Responsive Target Stability (DARTS) Protocol

DARTS identifies protein targets based on their increased resistance to proteolysis upon ligand binding.^[10]^[13] An advantage of this method is that it can be performed with the unmodified small molecule.^[12]^[13]



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Drug Affinity Responsive Target Stability (DARTS) Workflow

Methodology:

- Lysate Preparation: Prepare a native protein lysate from a **CCI-007**-sensitive cell line.
- Compound Incubation: Incubate aliquots of the lysate with **CCI-007** or a vehicle control.[\[17\]](#)
- Protease Digestion: Add a protease (e.g., thermolysin, pronase) to each sample and incubate for a time sufficient for partial digestion.[\[17\]](#)
- Digestion Quenching: Stop the digestion reaction.
- Analysis: Separate the protein fragments by SDS-PAGE.
- Visualization and Identification: Visualize the protein bands (e.g., with Coomassie staining). Bands that are more intense in the **CCI-007**-treated lane compared to the control lane represent proteins that were protected from proteolysis. Excise these bands and identify the proteins by mass spectrometry.[\[14\]](#)

Treatment	Protease	Candidate Target Band Intensity (Arbitrary Units)
Vehicle	-	100
Vehicle	+	25
CCI-007 (10 μ M)	-	100
CCI-007 (10 μ M)	+	78

Table 2: Example DARTS Data for a Candidate Target of CCI-007. The increased band intensity in the presence of both CCI-007 and protease indicates that the compound protects the protein from digestion.

By utilizing these strategies and troubleshooting guides, researchers can systematically approach the identification of the direct molecular target of **CCI-007**, a crucial step in understanding its mechanism of action and advancing its therapeutic potential.

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